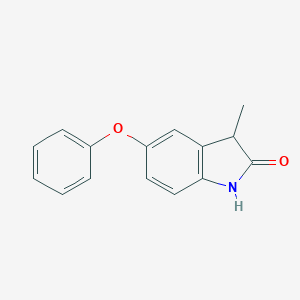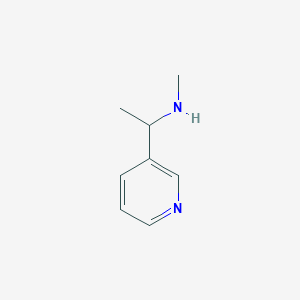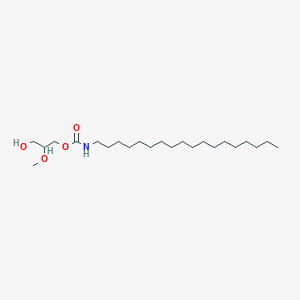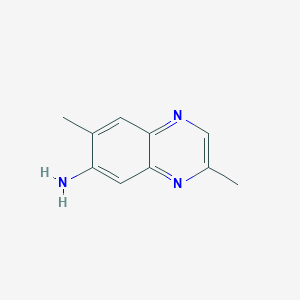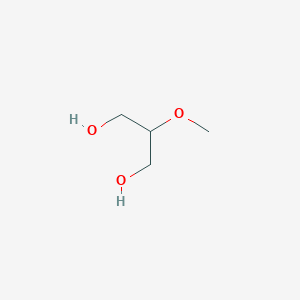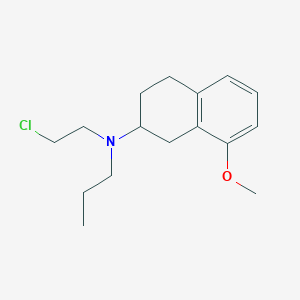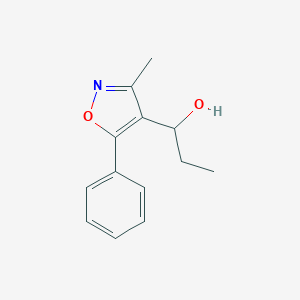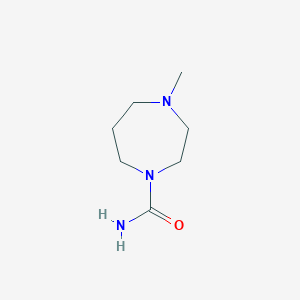
4-Methyl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
4-Methyl-1,4-diazepane-1-carboxamide 15-4513 has been widely used in scientific research to study the function of the benzodiazepine receptor. It has been shown to be a selective antagonist of the receptor, which means that it blocks the effects of benzodiazepines on the receptor. This property has made 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 a valuable tool for studying the role of the benzodiazepine receptor in various physiological and pathological processes, such as anxiety, epilepsy, and addiction.
Mechanism Of Action
4-Methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a competitive antagonist of the benzodiazepine receptor. It binds to the receptor and prevents benzodiazepines from binding to the same site. This results in a decrease in the activity of the receptor, which can have a variety of effects depending on the specific physiological process being studied.
Biochemical And Physiological Effects
4-Methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce anxiety-like behavior in rodents, to block the development of tolerance to benzodiazepines, and to reduce the severity of seizures in animal models of epilepsy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 is its selectivity for the benzodiazepine receptor. This allows researchers to specifically study the effects of benzodiazepines on the receptor without interference from other compounds. However, 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 also has some limitations, such as its relatively short half-life and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on 4-Methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the role of the benzodiazepine receptor in addiction and withdrawal. 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce the severity of withdrawal symptoms in animal models of addiction, suggesting that it may have potential as a therapeutic agent for addiction. Another area of interest is the development of more selective benzodiazepine receptor ligands, which could have even greater utility in scientific research. Finally, the potential of 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 as a therapeutic agent for other neurological disorders, such as epilepsy and anxiety, should be further explored.
Synthesis Methods
4-Methyl-1,4-diazepane-1-carboxamide 15-4513 can be synthesized using a variety of methods, including the reaction of 4-methyl-1,4-diazepane with chloroformate, the reaction of 4-methyl-1,4-diazepane with isocyanate, and the reaction of 4-methyl-1,4-diazepane with phosgene. These methods have been described in detail in several scientific publications.
properties
CAS RN |
116882-91-8 |
|---|---|
Product Name |
4-Methyl-1,4-diazepane-1-carboxamide |
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-methyl-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-9-3-2-4-10(6-5-9)7(8)11/h2-6H2,1H3,(H2,8,11) |
InChI Key |
DKDWLLSQKBCMQX-UHFFFAOYSA-N |
SMILES |
CN1CCCN(CC1)C(=O)N |
Canonical SMILES |
CN1CCCN(CC1)C(=O)N |
synonyms |
1H-1,4-Diazepine-1-carboxamide,hexahydro-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



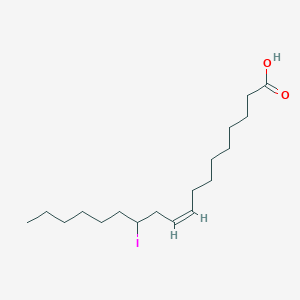
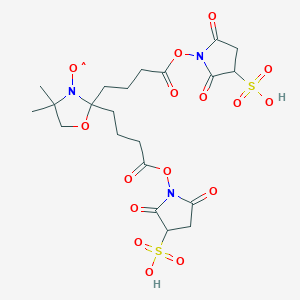
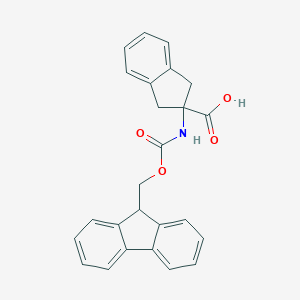
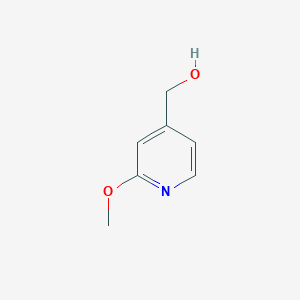
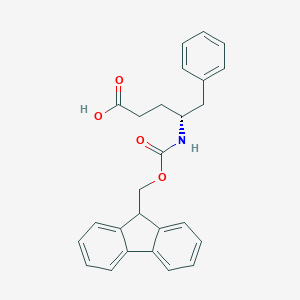
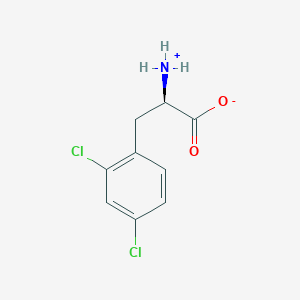
![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)
